N-Acetyl 3-(5-pyrimidyl)aniline
Description
N-Acetyl 3-(5-pyrimidyl)aniline is a substituted aniline derivative featuring a pyrimidine ring at the meta position of the aromatic amine, which is further acetylated at the nitrogen atom. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The acetyl group serves as a protective moiety, enhancing stability during synthetic procedures while the pyrimidyl substituent contributes to π-π stacking interactions and hydrogen bonding capabilities.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(3-pyrimidin-5-ylphenyl)acetamide |
InChI |
InChI=1S/C12H11N3O/c1-9(16)15-12-4-2-3-10(5-12)11-6-13-8-14-7-11/h2-8H,1H3,(H,15,16) |
InChI Key |
FQMNGUKCFGZZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Protective Group Efficiency : N-Acetyl derivatives (e.g., [14a]) exhibit higher deprotection yields (89%) compared to N-propionyl (57%) or N-Boc analogs (83%) under similar conditions, indicating superior acetyl group stability and ease of removal .
- Pyrimidine vs. Other Heterocycles : The pyrimidyl group in N-Acetyl 3-(5-pyrimidyl)aniline enhances electron-deficient character, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, isoxazole-containing analogs (e.g., 6d in ) display lower yields (49%) due to competing side reactions .
- Chlorinated Pyrimidine Analogs : Compounds like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (m/z 245) exhibit higher electrophilicity, enabling cross-coupling reactions, but may require harsher conditions compared to acetyl-protected derivatives .
Reactivity and Functional Group Interactions
- Nitrosoaniline Derivatives : highlights nitroso-functionalized anilines (e.g., 2c–2l), which demonstrate distinct reactivity, such as redox activity and participation in diazo-coupling reactions. However, the nitroso group introduces instability under acidic conditions, unlike the acetyl group in this compound, which remains inert .
- Electronic Effects : The acetyl group in this compound withdraws electron density via resonance, activating the pyrimidine ring for nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy in 2d) in nitrosoanilines, which deactivate the ring .
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